molecular formula C13H15ClN4O3S B6719376 N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide

Cat. No.: B6719376
M. Wt: 342.80 g/mol
InChI Key: MXKYNTMJQMEDFF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide is a synthetic organic compound that belongs to the class of sulfonyl acetamides. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a triazole ring and a sulfonyl group in its structure suggests potential biological activity and chemical reactivity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-3-11-16-13(18-17-11)22(20,21)7-12(19)15-9-5-4-8(2)10(14)6-9/h4-6H,3,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKYNTMJQMEDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

    Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Acetamide Formation: The final step involves the reaction of the sulfonylated triazole with an acetamide derivative, typically under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole and sulfonyl groups suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide
  • N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]propionamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfonyl]acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of the ethyl group on the triazole ring, for example, may influence its reactivity and interactions with other molecules.

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